3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile
Overview
Description
3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C17H9F2N3 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized using a similar chemical structure, have been researched for their antimicrobial activity. Some derivatives, including those resembling the 3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile structure, show significant antimicrobial properties (Puthran et al., 2019).
Photocatalysis
3-Amino-fluorene-2,4-dicarbonitriles (AFDCs), closely related to the compound , have been used as photocatalysts in decarboxylative cross-coupling reactions. These reactions are significant in synthesizing a variety of benzylic amines and ethers (Chen, Lu, & Wang, 2019).
Antitumor Activity
Similar compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and evaluated for their antitumor activities. These compounds exhibit inhibitory effects on certain cancer cell lines, suggesting potential applications in cancer research (Hao et al., 2017).
Photopolymerization in 3D Printing
Derivatives like 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile have been used as photosensitizers in photoinitiating systems for polymerization processes, crucial in 3D printing technologies. They demonstrate excellent polymerization profiles and high final conversions, showcasing their potential in material science (Tomal et al., 2019).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, structurally similar to the compound in focus, have been studied for their role as corrosion inhibitors. They exhibit significant inhibition properties on mild steel surfaces, which is valuable in industrial applications (Verma, Quraishi, & Singh, 2015).
Properties
IUPAC Name |
3-amino-4-fluoro-1-(4-fluorophenyl)indene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3/c18-11-6-4-10(5-7-11)17(9-21)12-2-1-3-14(19)15(12)16(22)13(17)8-20/h1-7H,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXFLTGXOLEYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=C(C=C3)F)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170636 | |
Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-48-3 | |
Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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